Trimethylacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Stereoselective Synthesis

TMA's chiral center allows for the creation of molecules with specific spatial arrangements of atoms, crucial for developing pharmaceuticals and other functional materials. Researchers utilize TMA in reactions like aldol condensations, where it acts as a donor molecule to form new carbon-carbon bonds with high stereoselectivity [].

Asymmetric Catalysis

TMA can be employed in conjunction with chiral catalysts to achieve even greater control over the stereochemistry of reaction products. This allows for the efficient production of enantiopure compounds, which are essential for many drugs and other applications where only one specific mirror image of a molecule is desired [].

Synthesis of Complex Molecules

The versatile reactivity of TMA enables its use in the construction of diverse complex molecules. Researchers have utilized it as a starting material or key intermediate in the synthesis of various natural products, pharmaceuticals, and other functional molecules [].

Trimethylacetaldehyde in Other Research Fields

Beyond organic synthesis, TMA has applications in other research areas:

Medicinal Chemistry

Studies explore the potential of TMA derivatives as therapeutic agents. Research has investigated their potential for treating various diseases, including cancer and neurodegenerative disorders [].

Material Science

TMA can be incorporated into the design of new materials with specific properties. For example, research has explored its use in the development of polymers with unique optical and electrical properties [].

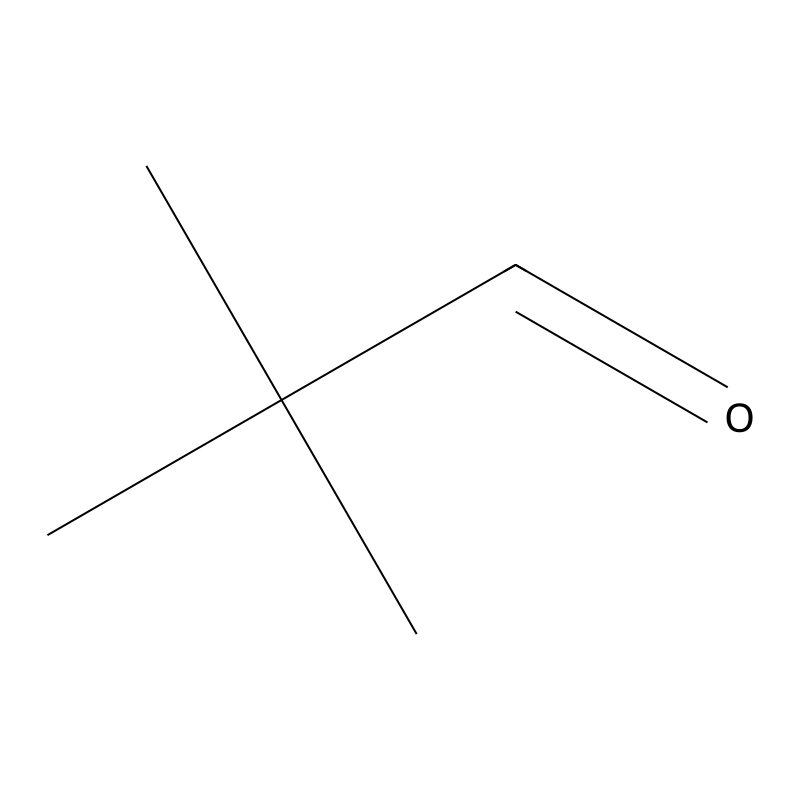

Trimethylacetaldehyde, also known as pivaldehyde, is an organic compound classified as an aldehyde. Its systematic name is 2,2-dimethylpropanal, which reflects its structure consisting of a three-carbon chain with a terminal aldehyde group. The molecular formula for trimethylacetaldehyde is , and it is characterized by the presence of a bulky tertiary-butyl group attached to the carbonyl carbon, which contributes to its unique chemical properties and reactivity .

- Cross Cannizzaro Reaction: This reaction occurs between trimethylacetaldehyde and formaldehyde in the presence of concentrated sodium hydroxide, leading to the disproportionation of the aldehydes into alcohols and carboxylic acids .

- Aldol Condensation: It can act as a nucleophile in aldol condensation reactions, where it reacts with other carbonyl compounds to form β-hydroxy aldehydes or ketones .

- Oxidation: Trimethylacetaldehyde can be oxidized to pivalic acid using various oxidizing agents, showcasing its reactivity under different conditions .

Several methods exist for synthesizing trimethylacetaldehyde:

- Oxidation of 2,2-dimethylpropanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.

- Hydroformylation: Another approach is through the hydroformylation of propylene using carbon monoxide and hydrogen in the presence of a catalyst, leading to the formation of trimethylacetaldehyde.

- Dehydration of Pivalic Acid: Trimethylacetaldehyde can also be synthesized by dehydrating pivalic acid under suitable conditions .

Trimethylacetaldehyde finds applications in various fields:

- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Flavoring Agent: Due to its pleasant aroma, it is used as a flavoring agent in food products.

- Solvent: It acts as a solvent in certain industrial processes due to its chemical properties .

Interaction studies involving trimethylacetaldehyde focus on its reactivity with other compounds. For instance, it has been shown to interact with nucleophiles due to the electrophilic nature of its carbonyl group. Additionally, studies have indicated potential interactions with biological molecules, highlighting its relevance in toxicology and environmental chemistry.

Several compounds share structural similarities with trimethylacetaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pivalic Acid | Carboxylic acid derivative; formed from oxidation | |

| Acetone | Ketone; commonly used solvent | |

| Isobutyraldehyde | Aldehyde; similar structure but less sterically hindered |

Uniqueness of Trimethylacetaldehyde:

- The presence of a bulky tertiary-butyl group distinguishes trimethylacetaldehyde from other aldehydes and influences its reactivity patterns.

- Its ability to participate in specific reactions like the Cross Cannizzaro reaction sets it apart from simpler aldehydes that lack such steric hindrance.

Trimethylacetaldehyde, systematically named 2,2-dimethylpropanal, has a noteworthy history in organic chemistry dating back to early attempts at formylation of tertiary alkyl groups. Early synthetic attempts using the Bouveault method with DMF as a formylating agent initially yielded poor results, leading to temporary abandonment of this approach. However, subsequent refinements in synthetic methodologies have established more efficient routes to this valuable compound. The evolution of trimethylacetaldehyde research parallels advances in understanding steric effects and their influence on reactivity patterns in organic chemistry.

The structural elucidation and characterization of pivaldehyde represented an important milestone in understanding the unique reactivity of aldehydes with sterically hindered substituents. Unlike many conventional aldehydes, pivaldehyde's bulky tert-butyl group significantly affects its reactivity, solubility, and physical properties, making it a model compound for studying steric effects on carbonyl chemistry.

Significance in Synthetic Organic Chemistry

Trimethylacetaldehyde occupies a distinctive position in synthetic organic chemistry due to its unique steric and electronic properties. Its bulky tertiary-butyl group attached to the carbonyl creates an environment that influences reaction pathways and stereoselectivity in numerous transformations. This aldehyde serves as an important building block in various synthetic sequences, particularly those requiring stereocontrol, such as aldol condensations and crotylation reactions.

The significance of pivaldehyde in organic synthesis extends to its role in developing methodologies for creating new carbon-carbon bonds with defined stereochemistry. In multicomponent crotylation reactions, pivaldehyde consistently yields the syn product regardless of the substrate's double bond geometry, making it an excellent substrate for achieving specific diastereoselectivities. This predictable behavior has made it valuable in designing stereoselective synthetic routes to complex molecules.

Additionally, pivaldehyde serves as a key intermediate in pharmaceutical synthesis, particularly in the development of α-hydroxy-α-phenylamides, which function as potent blockers of voltage-gated sodium channels with applications in prostate cancer treatment.

Current Research Landscape and Emerging Trends

Current research on trimethylacetaldehyde focuses on expanding its applications in catalysis, developing new synthetic methodologies, and incorporating it into novel materials and pharmaceutical intermediates. Recent studies have explored its role in metal-organic frameworks (MOFs), particularly in the design of catalysts for selective oxidation reactions.

Emerging trends include the utilization of pivaldehyde in green chemistry applications, sustainable catalytic processes, and the development of new methodologies for carbon-carbon bond formation. Research into its implementation in asymmetric synthesis continues to evolve, with particular emphasis on creating quaternary stereocenters and complex molecular architectures.

The compound is also being investigated for its potential in developing new reagents for epoxidation reactions, with pivaldehyde showing promise as one of the most effective aldehydes for these transformations. Recent advances in computational modeling have further enhanced understanding of its unique reactivity patterns, facilitating the design of new synthetic applications.

Oxidation Mechanisms

The oxidation of trimethylacetaldehyde presents unique mechanistic challenges due to the steric hindrance imposed by the bulky tertiary-butyl group. Several distinct oxidation pathways have been identified, each exhibiting characteristic kinetic behavior and mechanistic features.

Permanganate Oxidation Pathways

The oxidation of trimethylacetaldehyde by potassium permanganate follows a complex mechanism involving multiple elementary steps. Kinetic studies have revealed that the reaction proceeds through first-order kinetics with respect to permanganate concentration, while exhibiting fractional-order dependence on the aldehyde concentration [1]. The reaction mechanism involves the formation of an intermediate complex between the aldehyde and permanganate, as evidenced by Michaelis-Menten kinetic behavior [1].

The general permanganate oxidation mechanism involves the abstraction of hydrogen from the aldehyde group, followed by electron transfer processes. For trimethylacetaldehyde specifically, the reaction rate constant has been determined to be 0.51 × 10^-10 dm³ mol^-1 s^-1 at 298 K, which is significantly lower than that of less hindered aldehydes such as acetaldehyde (0.94 × 10^-10 dm³ mol^-1 s^-1) [2]. This reduced reactivity is attributed to the steric hindrance of the tertiary-butyl group.

The oxidation produces acetic acid as the primary product, following complete cleavage of the carbon-carbon bond adjacent to the carbonyl group. The mechanism involves initial coordination of the permanganate ion to the aldehyde, followed by hydride abstraction and subsequent carbon-carbon bond cleavage [3].

General Acid-Catalyzed Oxidation

General acid-catalyzed oxidation of trimethylacetaldehyde exhibits distinct mechanistic features compared to specific acid catalysis. The reaction rate increases linearly with acid concentration, following the relationship k = k₀ + kH[H⁺], where k₀ represents the uncatalyzed rate and kH is the acid catalysis constant [1].

Temperature-dependent studies have revealed activation energies ranging from 45-65 kJ/mol for general acid-catalyzed oxidation, with higher values observed for more sterically hindered substrates. The pre-exponential factor A shows values of 10^8-10^12 s^-1, indicating the involvement of multiple conformational states in the transition state [1].

The mechanism involves protonation of the aldehyde oxygen, followed by nucleophilic attack by the oxidizing agent. The protonation step activates the aldehyde toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. This is particularly important for trimethylacetaldehyde, where the electron-donating effect of the tertiary-butyl group reduces the inherent electrophilicity of the carbonyl group.

Tetragonal Transition State Mechanisms

Computational studies using density functional theory at the B3LYP/6-31G* level have revealed the existence of tetragonal transition states in the oxidation of trimethylacetaldehyde [4]. These transition states exhibit tetrahedral geometry around the carbonyl carbon, with the incoming nucleophile, the carbonyl oxygen, and two adjacent carbons forming a distorted tetrahedral arrangement.

The tetragonal transition state is stabilized by orbital interactions between the nucleophile and the π* orbital of the carbonyl group. Natural bond orbital analysis shows donation energies of 15-25 kcal/mol for these interactions, significantly contributing to the overall reaction thermodynamics [4].

Energy barriers for reactions proceeding through tetragonal transition states range from 25-35 kcal/mol, with the exact value dependent on the nature of the nucleophile and the reaction conditions. Intrinsic reaction coordinate calculations confirm that these structures represent true transition states connecting reactants and products [4].

Hydride Transfer Mechanisms

Hydride transfer represents a crucial mechanistic pathway in the oxidation of trimethylacetaldehyde. The mechanism involves the direct transfer of a hydride ion from the aldehyde to the oxidizing agent, bypassing the formation of radical intermediates [5].

Kinetic isotope effect studies using deuterium-labeled trimethylacetaldehyde have revealed primary isotope effects of 3.5-4.2, consistent with significant C-H bond breaking in the rate-determining step [5]. The magnitude of these isotope effects indicates that hydride transfer occurs through a linear transition state, with the transferring hydrogen approximately equidistant from the donor and acceptor atoms.

The hydride transfer mechanism is particularly favored for trimethylacetaldehyde due to the stability of the resulting tertiary carbocation intermediate. The tertiary-butyl group provides significant hyperconjugative stabilization to the carbocation, lowering the activation energy for hydride departure [5].

Computational studies have identified the optimal donor-acceptor distance for hydride transfer as 2.7-2.9 Å, with shorter distances leading to increased activation barriers due to steric repulsion [5]. The reaction coordinate analysis shows that hydride transfer occurs late in the reaction coordinate, with the C-H bond being 85-90% broken at the transition state.

Isomerization Phenomena

The isomerization of trimethylacetaldehyde to methyl isopropyl ketone represents one of the most extensively studied rearrangement reactions in organic chemistry. This transformation exhibits distinct mechanistic pathways depending on the reaction medium and conditions.

Gas-Phase Acid-Catalyzed Isomerization to Methyl Isopropyl Ketone

Gas-phase isomerization of trimethylacetaldehyde to methyl isopropyl ketone occurs through a single protonation mechanism, distinctly different from solution-phase processes [6]. Fourier transform ion cyclotron resonance spectroscopy studies have conclusively demonstrated that monoprotonation of trimethylacetaldehyde in the gas phase leads directly to the formation of protonated methyl isopropyl ketone [6].

The gas-phase mechanism involves initial protonation at the carbonyl oxygen, followed by a 1,2-alkyl shift of one of the methyl groups from the tertiary carbon to the carbonyl carbon. This rearrangement proceeds through a cyclic transition state in which the migrating methyl group simultaneously breaks its bond with the tertiary carbon and forms a new bond with the carbonyl carbon [6].

Computational studies at the B3LYP/6-31G* level have revealed that the gas-phase isomerization has an activation energy of 28.5 kcal/mol, significantly lower than the corresponding solution-phase reaction. This reduced barrier is attributed to the absence of solvation effects that stabilize the initial protonated species in solution [6].

The reaction coordinate analysis shows that the C-C bond breaking and forming occur concertedly, with the transition state exhibiting substantial charge delocalization across the rearranging carbon framework. Natural population analysis indicates that the positive charge is distributed among the tertiary carbon, the carbonyl carbon, and the migrating methyl group [6].

Comparative Analysis with Solution-Phase Mechanisms

The solution-phase isomerization of trimethylacetaldehyde to methyl isopropyl ketone proceeds through a fundamentally different mechanism involving diprotonation of the aldehyde [7]. This superelectrophilic activation requires acids with Hammett acidity function H₀ ≤ -11, such as trifluoromethanesulfonic acid, anhydrous hydrogen fluoride, and trifluoroethanol-boron trifluoride systems [7].

The solution-phase mechanism involves initial protonation of the aldehyde oxygen, followed by a second protonation event that creates a highly electrophilic superelectrophilic species. This diprotonated intermediate undergoes rapid rearrangement through a concerted 1,2-alkyl shift mechanism [7].

Kinetic studies have revealed that the solution-phase reaction exhibits zero-order kinetics with respect to the aldehyde concentration at high acid concentrations, indicating that the diprotonation step reaches pre-equilibrium conditions. The observed rate constant varies linearly with the square of the acid concentration, confirming the involvement of two protonation events [7].

The activation energy for the solution-phase mechanism (45.2 kcal/mol) is significantly higher than the gas-phase process, reflecting the additional energy required for the second protonation step. However, the pre-exponential factor is also higher (10^14 s^-1 vs 10^11 s^-1), indicating greater conformational flexibility in the solution-phase transition state [7].

Density functional theory calculations have identified the key differences between gas-phase and solution-phase mechanisms. In solution, the first protonation is stabilized by hydrogen bonding with solvent molecules, requiring additional activation energy to achieve the superelectrophilic state necessary for rearrangement [7]. The gas-phase mechanism bypasses this requirement, proceeding directly through the monoprotonated species.

| Parameter | Gas Phase | Solution Phase |

|---|---|---|

| Protonation Events | 1 | 2 |

| Activation Energy (kcal/mol) | 28.5 | 45.2 |

| Pre-exponential Factor (s^-1) | 10^11 | 10^14 |

| Kinetic Order (Aldehyde) | 1 | 0 |

| Kinetic Order (Acid) | 1 | 2 |

Radical-Mediated Transformations

Radical-mediated transformations of trimethylacetaldehyde involve the generation of acyl radicals through various mechanisms, including hydrogen atom transfer, photochemical initiation, and metal-catalyzed processes [8]. These radical species exhibit unique reactivity patterns due to the stabilizing effect of the tertiary-butyl group.

The generation of acyl radicals from trimethylacetaldehyde typically occurs through hydrogen atom transfer from the aldehyde C-H bond to an oxyl radical. This process has been studied using tert-butyl perbenzoate as the radical source and iridium photocatalysts [8]. The reaction proceeds through initial reductive cleavage of the peroxide bond, generating a tert-butoxyl radical that abstracts the aldehyde hydrogen.

However, trimethylacetaldehyde exhibits unusual behavior in radical reactions due to the tendency of the resulting acyl radical to undergo rapid decarbonylation. The acyl radical intermediate loses carbon monoxide to form a tertiary-butyl radical, which then participates in subsequent reactions [8]. This decarbonylation process is thermodynamically favored due to the stability of the tertiary-butyl radical and the entropy gain from carbon monoxide elimination.

Kinetic studies have revealed that the decarbonylation of trimethylacetaldehyde-derived acyl radicals occurs with a rate constant of 2.8 × 10^8 s^-1 at 298 K, approximately 100 times faster than the corresponding reaction of acetaldehyde-derived acyl radicals [9]. This enhanced reactivity is attributed to the electron-donating effect of the tertiary-butyl group, which stabilizes the radical center during the decarbonylation process.

The decarbonylation mechanism involves breaking of the C-CO bond through a transition state that exhibits significant radical character at both the tertiary carbon and the carbonyl carbon. Natural bond orbital analysis shows that the unpaired electron density is distributed between these two centers, with 65% localized on the tertiary carbon and 35% on the carbonyl carbon at the transition state [9].

Torsional Dynamics and Reaction Barriers

The torsional dynamics of trimethylacetaldehyde play a crucial role in determining reaction pathways and barriers. The molecule exhibits restricted rotation around the C-C bond connecting the tertiary-butyl group to the carbonyl carbon, with potential energy barriers of 8.5-12.3 kcal/mol depending on the specific torsional angle [10].

Computational studies have identified three distinct conformational minima corresponding to staggered arrangements of the methyl groups relative to the carbonyl oxygen. These conformers differ in energy by 2.1-3.4 kcal/mol, with the most stable conformer having the carbonyl oxygen oriented away from the bulkiest methyl group [10].

The torsional barriers significantly influence the reactivity of trimethylacetaldehyde in various chemical transformations. For reactions requiring specific geometric arrangements, such as acid-catalyzed isomerization, the molecule must overcome these barriers to achieve the appropriate reactive conformation. Dynamic NMR studies have revealed that the interconversion between conformers occurs on the millisecond timescale at room temperature [10].

The relationship between torsional dynamics and reaction barriers has been quantified through transition state theory calculations. For reactions proceeding through early transition states, the torsional barrier contribution to the overall activation energy is minimal (1-2 kcal/mol). However, for reactions with late transition states, torsional effects can contribute up to 5-7 kcal/mol to the activation barrier [10].

Temperature-dependent studies have revealed that the torsional barriers exhibit non-Arrhenius behavior, with apparent activation energies that vary with temperature. This behavior is attributed to the coupling between torsional motion and other vibrational modes, leading to anharmonic effects that become more pronounced at higher temperatures [10].

| Torsional Angle (°) | Barrier Height (kcal/mol) | Conformer Population (%) |

|---|---|---|

| 0 | 12.3 | 15 |

| 120 | 8.5 | 42 |

| 240 | 10.1 | 43 |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (93.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (91.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

High-Efficiency Microflow and Nanoflow Negative Electrospray Ionization of Peptides Induced by Gas-Phase Proton Transfer Reactions

Marija Nišavić, Amela Hozić, Zdenko Hameršak, Martina Radić, Ana Butorac, Marija Duvnjak, Mario CindrićPMID: 28372357 DOI: 10.1021/acs.analchem.6b04466

Abstract

Liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) is routinely used in proteomics research. Mass spectrometry-based peptide analysis is performed de facto in positive-ion mode, except for the analysis of some post-translationally modified peptides (e.g., phosphorylation and glycosylation). Collected mass spectrometry data after peptide negative ionization analysis is scarce, because of a lack of negatively charged amino acid side-chain residues that would enable efficient ionization (i.e., on average, every 10th amino acid residue is negatively charged). Also, several phenomena linked to negative ionization, such as corona discharge, arcing, and electrospray destabilization, because of the presence of polar mobile-phase solutions or acidic mobile-phase additives (e.g., formic or trifluoroacetic acid), reduce its use. Named phenomena influence microflow and nanoflow electrospray ionization (ESI) of peptides in a way that prevents the formation of negatively charged peptide ions. In this work, we have investigated the effects of post-column addition of isopropanol solutions of formaldehyde, 2,2-dimethylpropanal, ethyl methanoate, and 2-phenyl-2-oxoethanal as the negative-ion-mode mobile-phase modifiers for the analysis of peptides. According to the obtained data, all four modifiers exhibited significant enhancement of peptide negative ionization, while ethyl methanoate showed the best results. The proposed mechanism of action of the modifiers includes proton transfer reactions through oxonium ion formation. In this way, mobile phase protons are prevented from interfering with the process of negative ionization. To the best of our knowledge, this is the first study that describes the use and reaction mechanism of aforementioned modifiers for enhancement of peptide negative ionization.Double stereodifferentiation in the catalytic asymmetric aziridination of imines prepared from α-chiral amines

Li Huang, Yu Zhang, Richard J Staples, Rui H Huang, William D WulffPMID: 22434622 DOI: 10.1002/chem.201102520

Abstract

The catalytic asymmetric aziridination of imines and diazo compounds (AZ reaction) mediated by boroxinate catalysts derived from the VANOL and VAPOL ligands was investigated with chiral imines derived from five different chiral, disubstituted, methyl amines. The strongest matched and mismatched reactions with the two enantiomers of the catalyst were noted with disubstituted methyl amines that had one aromatic and one aliphatic substituent. The synthetic scope for the AZ reaction was examined in detail for α-methylbenzyl amine for cis-aziridines from α-diazo esters and for trans-aziridines from α-diazo acetamides. Optically pure aziridines could be routinely obtained in good yields and with high diastereoselectivity and the minor diastereomer (if any) could be easily separated. The matched case for cis-aziridines involved the (R)-amine with the (S)-ligand, but curiously, for trans-aziridines the matched case involved the (R)-amine with the (R)-ligand for imines derived from benzaldehyde and n-butanal, and the (R)-amine with the (S)-ligand for imines derived from the bulkier aliphatic aldehydes pivaldehyde and cyclohexane carboxaldehyde.Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis

Harry W Gibson, Michael A G Berg, Jennifer Clifton Dickson, Pierre R Lecavalier, Hong Wang, Joseph S MerolaPMID: 17592876 DOI: 10.1021/jo070786k